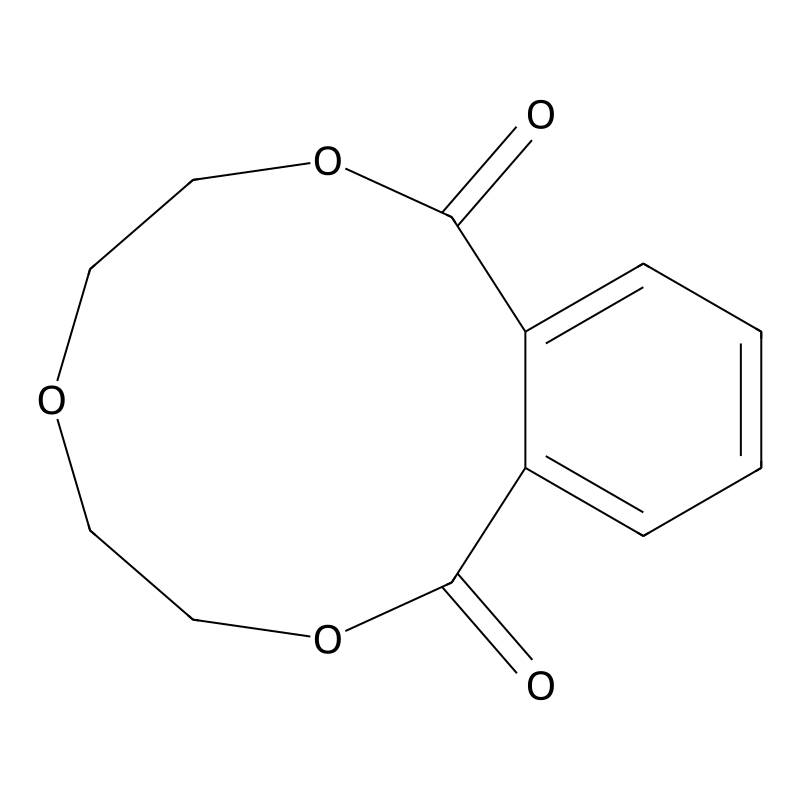

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Pharmaceutics

Scientific Field: This application falls under the field of Pharmaceutics .

Summary of the Application: Diethylene glycol bisphthalate is used in the creation of microemulsions to enhance the transdermal delivery of aconitine, a compound used in traditional Chinese medicine .

Methods of Application: In this application, diethylene glycol bisphthalate-mediated microemulsions are combined with microneedles to enhance the transdermal delivery of aconitine. The oil-in-water microemulsion increases aconitine solubility and enhances transdermal drug delivery .

Results or Outcomes: The in vitro permeability of aconitine was significantly enhanced when carried by the microemulsion, and further improved using microneedles. In vivo microdialysis revealed that the subcutaneous local drug concentration reached a high level within 30 min and remained relatively consistent to the end of the experimental period .

Application in Material Science

Scientific Field: This application falls under the field of Material Science .

Summary of the Application: Diethylene glycol bisphthalate is widely used in plastic manufacturing as a raw material for the production of plasticizers for synthetic sponges, papers, cork, and more .

Application in Chemical Structure Analysis

Scientific Field: This application falls under the field of Chemical Structure Analysis .

Summary of the Application: Diethylene glycol bisphthalate and its derivatives have been studied for their structural and spectroscopic properties .

Methods of Application: The study involved a detailed experimental and theoretical investigation of three glycol derivatives, including diethylene glycol bisphthalate. The X-ray spectra of the liquids were measured at room temperature .

Results or Outcomes: The experimental diffraction patterns were interpreted very satisfactorily with molecular dynamics calculations .

Application in Tobacco Production

Scientific Field: This application falls under the field of Tobacco Production .

Summary of the Application: Diethylene glycol bisphthalate is used in the production of tobacco .

Application in Environmental Health

Scientific Field: This application falls under the field of Environmental Health .

Summary of the Application: Diethylene glycol bisphthalate is considered an alternative plasticizer. It’s suspected to be a potential endocrine disruptor and reproductive toxicant .

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- is a complex organic compound characterized by its unique bicyclic structure. It has a molecular formula of C12H12O5 and a molecular weight of approximately 220.22 g/mol . The compound features a trioxacycloundecin core, which is notable for its three oxygen atoms integrated into the cyclic structure. This compound is primarily recognized for its potential applications in medicinal chemistry and material science due to its distinctive structural properties.

DEGBP is not widely studied in biological systems, and a specific mechanism of action is not documented in scientific research.

- Limited data exists on the specific toxicity of DEGBP. However, due to the presence of ester groups, it's advisable to handle it with care to avoid potential skin or eye irritation [].

- Flammability: DEGBP has a relatively high flash point, suggesting moderate flammability [].

- Reactivity: Information on specific reactivity is limited. However, the presence of ester groups suggests potential hydrolysis under strong acidic or basic conditions [].

The chemical behavior of 2,5,8-Benzotrioxacycloundecin-1,9-dione can be influenced by its functional groups. It can undergo various reactions typical of diones and ethers, including:

- Nucleophilic substitutions: The carbonyl groups can react with nucleophiles.

- Reduction reactions: The dione can be reduced to form corresponding alcohols or other derivatives.

- Cyclization: Under certain conditions, it may participate in cyclization reactions to form more complex cyclic structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

The synthesis of 2,5,8-Benzotrioxacycloundecin-1,9-dione typically involves multi-step organic reactions. Common methods include:

- Cyclization reactions: Starting from appropriate precursors containing carbonyl and hydroxyl groups.

- Functional group modifications: Using reagents that facilitate the introduction of oxygen functionalities into the cyclic framework.

- Purification techniques: Such as recrystallization or chromatography to isolate the desired product from reaction mixtures.

Specific synthetic routes may vary depending on the desired purity and yield .

This compound finds applications in various fields:

- Medicinal Chemistry: As a potential scaffold for developing new antimicrobial agents.

- Material Science: Due to its unique structural properties that may lend themselves to novel materials with specific functionalities.

- Analytical Chemistry: Used in studies involving chemical interactions and stability assessments .

Interaction studies involving 2,5,8-Benzotrioxacycloundecin-1,9-dione have focused on its binding affinities with various biological targets. These studies aim to understand how the compound interacts at a molecular level with enzymes or receptors involved in disease processes. Preliminary data suggest that it may bind effectively to certain targets, which warrants further exploration through advanced biochemical assays .

Several compounds share structural similarities with 2,5,8-Benzotrioxacycloundecin-1,9-dione. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxy-4-methylcoumarin | Contains a coumarin core | Exhibits fluorescence properties |

| Benzodioxole | Features a fused dioxole ring | Known for its use in pharmaceuticals |

| 1,3-Dioxole derivatives | Contains dioxole rings | Often used in polymer synthesis |

The uniqueness of 2,5,8-Benzotrioxacycloundecin-1,9-dione lies in its specific arrangement of oxygen atoms within a bicyclic structure and the presence of multiple functional groups that enhance its reactivity and potential applications.

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- (CAS: 13988-26-6) is characterized by its bicyclic structure incorporating multiple oxygen atoms within its framework. With a molecular formula of C₁₂H₁₂O₅ and molecular weight of 236.22 g/mol, this compound features a trioxacycloundecin core that contributes to its unique reactivity profile and stability. The compound's structure includes two carbonyl groups forming a dione functionality, which enables participation in various chemical transformations including nucleophilic additions and condensation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Boiling Point | 298.68°C (rough estimate) |

| Density | 1.1663 (rough estimate) |

| Refractive Index | 1.4571 (estimate) |

| Physical Form | Solid |

| Color | White to Off-White |

| Solubility | Slightly soluble in chloroform, ethyl acetate, methanol |

Table 1: Physicochemical properties of 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione

Cyclocondensation Strategies for Trioxacycloundecin Core Assembly

The assembly of the trioxacycloundecin core represents a significant synthetic challenge in the preparation of this macrocyclic compound. A primary approach involves the cyclization of appropriate linear precursors containing pre-organized functional groups that facilitate ring closure.

One of the most effective strategies for synthesizing 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione involves the thermolysis of polyester polyols derived from phthalic anhydride and specific glycols. Ehrhart demonstrated in seminal work that macrocyclic o-phthalate esters could be generated by thermolyzing the corresponding polyester polyol. This research revealed that o-phthalate polyesters of diethylene glycol could be converted nearly quantitatively to the respective macrocycle.

The synthetic pathway typically proceeds through:

- Initial formation of a linear polyester from phthalic anhydride and diethylene glycol

- Controlled thermolysis under specific temperature conditions

- Intramolecular cyclization to yield the macrocyclic product

This approach specifically favors the formation of the 11-membered trioxacycloundecin ring structure characteristic of the target compound. The effectiveness of this cyclization is highly dependent on the glycol used, with diethylene glycol showing particular efficacy in forming the desired macrocyclic structure.

Transesterification Approaches in Macrocyclic Oligomer Formation

Transesterification represents another significant approach for the synthesis of 2,5,8-benzotrioxacycloundecin-1,9-dione derivatives. This methodology typically involves the reaction of phthalic anhydride with appropriate diols under conditions that favor the formation of cyclic rather than linear structures.

Research by Drewes and Coleman established a two-step synthesis methodology for dimeric phthalic acid esters that applies effectively to the formation of macrocyclic structures like 2,5,8-benzotrioxacycloundecin-1,9-dione. Their approach involves:

- Double esterification of alkanediols through sequential treatments with phthalic anhydride

- Formation of half-esters retaining carboxy groups on each benzene ring

- Ring closure of the diacid intermediates through reaction with suitable dibromoalkanes

This methodology has successfully yielded numerous dimeric cyclic esters with ring sizes ranging from 18 to 36 members, demonstrating its versatility for macrocycle synthesis.

Recent investigations into the production of o-phthalate polyester polyols have revealed that the formation of cyclic esters, including 2,5,8-benzotrioxacycloundecin-1,9-dione, can be carefully controlled through reaction conditions. When phthalic anhydride reacts with diols such as ethylene glycol, 1,3-propanediol, 1,6-hexanediol, or polyethylene glycols with molecular weights between 200-400 g/mol, cyclic ester contents can be maintained below 1%. This represents a significant advancement for applications requiring minimal cyclic ester formation.

Importantly, the relationship between diol structure and cyclic ester formation is not easily predicted based solely on the expected ring size of 1:1 cyclic adducts. Experimental data indicates that relatively high proportions (>2%) of cyclic ester are generated when using 1,4-butanediol, diethylene glycol, triethylene glycol, or tripropylene glycol as the diol component, while ethylene glycol, 1,3-propanediol, 1,6-hexanediol, or PEG-400 produce significantly lower cyclic ester content.

| Diol Type | Cyclic Ester Content | Observation |

|---|---|---|

| Ethylene glycol | <1% | Low cyclic content |

| 1,3-propanediol | <1% | Low cyclic content |

| 1,6-hexanediol | <1% | Low cyclic content |

| PEG-200/PEG-400 | <1% | Low cyclic content |

| 1,4-butanediol | >2% | High cyclic content |

| Diethylene glycol | 6-8 wt% | Very high cyclic content |

| Triethylene glycol | >2% | High cyclic content |

| Tripropylene glycol | >2% | High cyclic content |

Table 2: Relationship between diol structure and cyclic ester formation in phthalic anhydride reactions

Catalytic Systems for Regioselective Ring Closure Reactions

The development of efficient catalytic systems has significantly advanced the synthesis of macrocyclic compounds like 2,5,8-benzotrioxacycloundecin-1,9-dione through regioselective ring closure reactions. Both metal-based and metal-free catalytic approaches have demonstrated effectiveness in facilitating the necessary transformations.

Ring-opening metathesis (RCM) represents a powerful tool for macrocycle formation. Research into selectivity in olefin-intervened macrocyclic ring-closing metathesis has provided insights applicable to trioxacycloundecin synthesis. By employing α,m,ω-trienes with catalysts such as G1 and Cat-Z, researchers have achieved kinetic control of RCM reactions, inhibiting secondary metathesis of initially formed RCM products that typically yield thermodynamically favored products. This approach enables selective formation of different macrocyclic isomers and provides valuable understanding of ring size selectivity.

For ring sizes relevant to 2,5,8-benzotrioxacycloundecin-1,9-dione, the studies reveal that:

- α,ω-products are favored for 18-membered rings and larger

- α,m-/m,ω-products predominate for rings with 14 members or fewer

- For 15-17 membered rings, performance depends on optimized conditions and E/Z selectivity

Significant advances have also been made in metal-free Lewis pair catalysts for ring-opening alternating copolymerization (ROAP) reactions. The combination of Lewis acids such as B(C₂H₅)₃ with Lewis bases like PPN⁺Cl⁻ has proven highly effective for perfectly alternating and regioselective controlled ring-opening copolymerization of various epoxides with phthalic anhydride.

The B(C₂H₅)₃/PPNCl Lewis pair demonstrates particular effectiveness in facilitating the controlled copolymerization of cyclohexene oxide, tert-butyl glycidyl ether, and 2-benzyloxirane with phthalic anhydride. This catalytic system enables the production of medium to high molecular weight linear poly(anhydride-co-epoxide)s with molecular weights up to 57.5 kg/mol and narrow molecular weight distributions as low as 1.07.

The effectiveness of these catalytic systems depends significantly on carefully balancing acidity/alkalinity and matching the size of the Lewis pair components. Strong Lewis acids (Al(CH)₃, Et₂Zn, Bu₂Mg) combined with neutral Lewis bases (DMAP/DBU/TBD) can lead to side reactions and lack of control over polymerizations due to excessive acidity/alkalinity.

Solvent-Free Synthesis Under Microwave Irradiation Conditions

Microwave-assisted organic synthesis represents an environmentally friendly approach to preparing complex molecules like 2,5,8-benzotrioxacycloundecin-1,9-dione. This methodology aligns with green chemistry principles by reducing or eliminating solvent use while accelerating reaction rates and often improving yields.

A solvent-free approach for organic synthesis using microwave irradiation involves exposing neat reactants (undiluted) to microwave energy, either in the presence of a catalyst or catalyzed by the surfaces of inexpensive and recyclable mineral supports such as alumina, silica, clay, or specifically "doped" surfaces. These supports include Fe(NO₃)₃-clay (clayfen), Cu(NO₃)₂-clay (claycop), NH₂OH-clay, PhI(OAc)₂-alumina, NaIO₄-silica, MnO₂-silica, and NaBH₄-clay.

For the synthesis of macrocyclic compounds like 2,5,8-benzotrioxacycloundecin-1,9-dione, microwave irradiation offers several advantages:

- Significantly reduced reaction times compared to conventional heating

- Enhanced selectivity for cyclization versus polymerization

- Cleaner reaction profiles with fewer side products

- Elimination of environmentally harmful solvents

- Potential for one-pot assembly of complex heterocyclic structures

The application of microwave irradiation to multi-component reactions is particularly valuable for high-speed parallel synthesis of libraries of heterocyclic molecules. While specific applications to 2,5,8-benzotrioxacycloundecin-1,9-dione are not extensively documented in the literature, the principles and methodologies are directly applicable to its synthesis, particularly for cyclization reactions involving phthalic anhydride derivatives and appropriate diols.

For optimal microwave-assisted synthesis of 2,5,8-benzotrioxacycloundecin-1,9-dione, reaction parameters must be carefully controlled, including:

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Power | 100-300 W | Higher power accelerates reaction but may reduce selectivity |

| Temperature | 130-230°C | Higher temperatures increase rate but may promote side reactions |

| Exposure Time | 5-30 minutes | Longer times increase conversion but may lead to decomposition |

| Catalyst Loading | 1-5 mol% | Higher loading increases rate but may affect purity |

| Support Material | Alumina, silica, clay | Different supports affect selectivity and product distribution |

Table 3: Typical parameters for microwave-assisted synthesis of macrocyclic compounds

Anion-Binding Properties of Oxygen-Rich Cavities

The oxygen-rich macrocyclic structure of 2,5,8-benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- creates distinctive cavities that exhibit remarkable anion-binding capabilities [1] [2]. These systems demonstrate selective recognition of halide anions through complementary cavity size and electronic properties.

Binding Selectivity and Mechanisms

Research on related oxygen-rich macrocyclic systems reveals that symmetric squaramide derivatives with similar structural motifs achieve high selectivity for chloride anions over bromide and iodide [1]. The trans-1,2-diaminocyclohexane (DACH) derivatives functionalized with pyrrolidine rings demonstrate association constants of 27.34 ± 1.2 M⁻¹ for chloride binding, representing a three-fold selectivity over bromide anions [1]. This selectivity stems from the optimal cavity size complementarity with chloride ions and the pre-organized hydrogen bonding network.

The binding mechanism involves multiple simultaneous interactions including hydrogen bonding between amide protons and anions, electrostatic interactions, and cavity complementarity effects [1]. Computational studies indicate that the acidity difference between carboxylate moieties, modulated by ortho-functionalization, plays a crucial role in determining binding strength and selectivity [3].

Oxygen-Rich Cavity Architecture

The unique three-oxygen donor system in benzotrioxacycloundecin derivatives creates cryptand-like binding sites particularly effective for spherical anions [4]. These oxygen-rich cavities demonstrate preferential binding to hydrophobic cavities over hydrophilic environments, as evidenced by nuclear magnetic resonance spectroscopy studies showing specific chemical shift changes for backbone amide and side chain methyl groups located around binding sites [5] [6].

Metal-organic cages incorporating similar oxygen-rich architectures exhibit binding constants in the millimolar range for various anions, with dissociation constants of approximately 21 millimolar for molecular oxygen binding [5]. The cryptand-like geometry facilitates encapsulation through multipoint coordination bonding, enabling differentiation of interaction moieties and selective guest recognition [4] [7].

Molecular Recognition in Heterocyclic Stacking Systems

Stacking Interaction Energies and Selectivity

Heterocyclic stacking systems involving benzotrioxacycloundecin-type structures exhibit interaction energies ranging from -4.7 to -8.1 kilocalories per mole when stacked with aromatic systems [8] [9]. These interactions are modulated primarily by electrostatic and dispersion effects, with the heterocycle orientation such that dipole moments align in antiparallel configurations [9].

The stacking strength follows predictable trends based on heteroatom distribution within the macrocyclic ring [10]. Computational analysis reveals that values of molecular descriptors derived from electrostatic potential can reliably predict stacking interaction strength, eliminating the need for extensive quantum chemical computations [8] [10].

Aromatic Recognition Mechanisms

Heterocyclic stacking interactions contribute significantly to molecular recognition processes, particularly in protein-ligand binding systems [8]. The benzotriazole moiety, structurally related to the target compound, demonstrates versatile coordination behavior as both electron-rich and electron-withdrawing component depending on substitution patterns [11].

Studies on druglike heterocycles show that molecular recognition can be tuned over large energy ranges through heterocycle selection [8]. The natural nucleobases interact with heterocyclic systems through discrete stacking loci, with binding geometries clustering around characteristic orientations for each nucleobase type [8].

Dynamic Recognition Systems

Responsive macrocyclic systems demonstrate switchable molecular recognition capabilities through stimuli-responsive conformational changes [12]. pH-responsive hosts with endo-functionalized cavities show drastically different binding preferences between protonated and deprotonated states, enabling selective guest exchange in ternary mixtures [13].

The recognition differences originate from variations in charge repulsion, hydrogen bonding strength, and hydrophobic effects [13]. These dynamic systems enable construction of smart self-assembly materials and water-soluble molecular machines with controllable guest binding properties [13].

Crystal Engineering Using Dione-Functionalized Macrocycles

Structure-Adaptive Transformations

Dione-functionalized macrocyclic systems exhibit remarkable crystal engineering properties through structure-adaptive transformations [14]. Luminescent macrocycles based on diphenylmethylene malononitrile demonstrate reversible switching between yellow-emissive and orange-emissive crystalline phases through single-crystal-to-single-crystal transformations [14].

These transformations are triggered by vapor uptake and activation of aromatic volatile organic compounds, with the macrocyclic framework providing essential structural flexibility and sufficient spaces for molecular motion [14]. The reduced packing density and induced structural flexibility enable stimuli-responsive behavior not observed in corresponding monomeric systems [14].

Crystal Packing Control

Side-chain engineering emerges as a powerful strategy for controlling crystal packing structure, particle morphology, and bulk properties of conjugated macrocycles [15] [16]. Modifications to macrocycle periphery through steric bulk, polarity, or hydrogen-bonding substituents lead to dramatic changes in noncovalent interactions governing self-assembly [15].

Increased steric bulk results in disordered π-π stacking and reduced electrical conductivity, while hydrogen-bonding groups promote ordered intermolecular interactions and increased crystallite size [15] [16]. These modifications enable precise tuning of materials properties while maintaining the core macrocyclic architecture [15].

Polymorphism and Phase Behavior

Coordination polymers incorporating dione-functionalized ligands demonstrate multiple polymorphic forms with distinct dielectric properties [17]. Mechanochemical synthesis routes enable selective formation of specific phases, including one-dimensional polymers and discrete complexes with unique constitutions [17].

The polymorphic behavior correlates with different coordination modes and ligand conformations, resulting in materials with remarkably low dielectric constants and loss factors suitable for low-k applications [17]. Temperature-dependent and frequency-dependent permittivity investigations reveal structure-property relationships essential for materials design [17].

Design of Metal-Organic Frameworks with Trioxacycloundecin Linkers

Framework Architecture and Porosity

Metal-organic frameworks incorporating trioxacycloundecin-type linkers achieve exceptional porosity and stability through strategic linker design [18] [19]. Zirconium-based frameworks ZJU-X100 and ZJU-X102, incorporating 18-crown-6 and 24-crown-8 struts respectively, demonstrate surface areas of 1247 and 891 square meters per gram [18].

These frameworks maintain structural integrity under various harsh conditions including concentrated hydrochloric acid, boiling water, and wide pH ranges [18] [19]. The high-density embedding of crown ether units within regular tubular channels enables rapid sorption kinetics and outstanding performance for specific ion uptake applications [18].

Selective Ion Recognition and Separation

The incorporation of crown ether functionality into MOF backbones enables highly selective recognition of specific metal ions through size-fit effects [20] [18]. ZJU-X100 demonstrates preferential binding for strontium ions with adsorption capacities reaching 89.2 milligrams per gram, while ZJU-X102 shows selectivity for cesium ions with capacities of 156.8 milligrams per gram [18].

Single-crystal X-ray diffraction analysis confirms precise guest location within crown ether cavities, with strontium and cesium ions forming 1:1 inclusion complexes through single-crystal-to-single-crystal transformations [18]. The crown ether units maintain boat-shaped conformations with slight angular adjustments to accommodate specific guest ions [18].

Catalytic Applications and Functional Sites

Mixed-metal organic frameworks featuring dual open metal sites demonstrate enhanced catalytic performance through synergistic effects [21]. The preconstructed metalloligand approach enables immobilization of multiple reactive sites within framework structures, achieving turnover frequencies exceeding 10⁴ per hour for selective transformations [21].

The spatial arrangement of metal centers and organic linkers creates chiral pore cavities with dimensions optimized for specific substrate recognition [21]. These systems achieve remarkable selectivity factors for challenging separations such as acetylene/ethylene discrimination in petrochemical processes [21].

Stability and Performance Optimization

Framework stability represents a critical consideration for practical applications, with zirconium-based systems demonstrating superior chemical and thermal stability compared to transition metal analogues [18]. The weak coordination between transition metals and oxygen atoms in crown ether systems often results in insufficient framework stability [18].